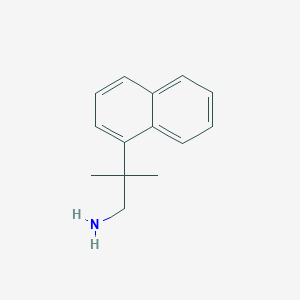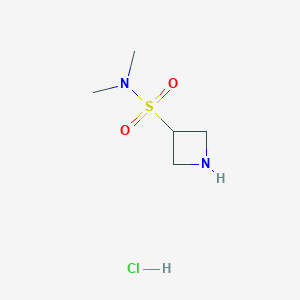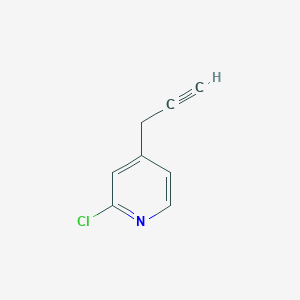
o-(3,5-Dimethylbenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(3,5-Dimethylbenzyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is particularly notable for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Dimethylbenzyl)hydroxylamine typically involves the reaction of 3,5-dimethylbenzyl chloride with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under basic conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-(3,5-Dimethylbenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Basic conditions with reagents like sodium hydroxide or potassium carbonate are typically employed.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: o-(3,5-Dimethylbenzyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of carbon-nitrogen bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of hydroxylamines on cellular processes. It is also used in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of o-(3,5-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group (-NH-OH) can donate a pair of electrons to electrophilic centers, facilitating various chemical reactions. This nucleophilic behavior is crucial in the formation of carbon-nitrogen bonds, which are essential in many synthetic processes .
Comparaison Avec Des Composés Similaires
- o-(2,5-Dimethylbenzyl)hydroxylamine
- o-Benzylhydroxylamine
- o-(3-Methylbenzyl)hydroxylamine
Comparison: o-(3,5-Dimethylbenzyl)hydroxylamine is unique due to the presence of two methyl groups at the 3 and 5 positions of the benzyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to o-Benzylhydroxylamine, which lacks these methyl groups, this compound may exhibit different steric and electronic properties, affecting its behavior in chemical reactions .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
O-[(3,5-dimethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7-3-8(2)5-9(4-7)6-11-10/h3-5H,6,10H2,1-2H3 |
Clé InChI |
OKYHIWOJBWVJTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)CON)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)




![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
